Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Decylphosphoryl)choline typically involves the reaction of decanol with phosphoryl chloride, followed by the addition of choline. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of O-(Decylphosphoryl)choline solution involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
O-(Decylphosphoryl)choline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to new derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different phosphocholine derivatives, while substitution reactions can produce a variety of choline-based compounds .
Scientific Research Applications
O-(Decylphosphoryl)choline solution is widely used in scientific research, including:
Chemistry: It serves as a reagent in various chemical reactions and studies.
Biology: The compound is used in membrane protein solubilization and purification.
Medicine: Research on its potential therapeutic applications is ongoing.
Industry: It is used in the production of detergents and other industrial products.
Mechanism of Action
The mechanism of action of O-(Decylphosphoryl)choline involves its interaction with biological membranes. It integrates into the lipid bilayer, affecting membrane fluidity and function. This interaction is crucial for its role in solubilizing membrane proteins and other biological applications .
Comparison with Similar Compounds
Similar Compounds
Decylphosphocholine: Similar in structure but with different functional groups.
Lysophosphatidylcholine: Another choline-based compound with distinct properties.
Phosphatidylcholine: A major component of biological membranes with different applications.
Uniqueness
O-(Decylphosphoryl)choline is unique due to its specific zwitterionic nature, making it highly effective in solubilizing membrane proteins without denaturing them. This property sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H35NO4P+ |
---|---|
Molecular Weight |
324.42 g/mol |
IUPAC Name |
2-[decoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3/p+1 |
InChI Key |
VVVDGSCGBGBGFN-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |
Origin of Product |
United States |
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